N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that incorporates benzofuran and chromene moieties. These structures are known for their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the benzofuran class of molecules , which have been found to have a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to diverse therapeutic effects . The specific interactions of this compound with its potential targets would depend on the molecular structure of the targets and the compound itself.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Benzofuran derivatives have been implicated in a variety of biochemical pathways due to their broad biological activity . The compound could potentially affect multiple pathways depending on its specific targets.
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug development . This suggests that the compound could potentially have favorable pharmacokinetic properties, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of benzofuran derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level. These effects would depend on the compound’s specific targets and the nature of its interactions with these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The chromene moiety can be synthesized using proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, employing catalysts and reagents that are readily available and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another compound with similar applications in dermatology.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of benzofuran and chromene structures, which confer a broad spectrum of biological activities
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYQRHYUVBUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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